Velpatasvir-d7 -

Velpatasvir-d7

Catalog Number: EVT-12547001
CAS Number:
Molecular Formula: C49H54N8O8
Molecular Weight: 890.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Velpatasvir was developed by Gilead Sciences and is classified as an antiviral medication specifically targeting hepatitis C. It is part of a broader class of drugs known as direct-acting antivirals, which directly inhibit viral replication mechanisms. The deuterated form, velpatasvir-d7, incorporates deuterium isotopes to potentially improve its pharmacological characteristics, such as stability and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of velpatasvir-d7 typically involves several steps including the selective deuteration of key functional groups in the original velpatasvir structure. The synthetic route may utilize deuterated solvents and reagents to achieve the desired isotopic labeling.

  1. Initial Synthesis: The starting materials are reacted under controlled conditions to form the core structure of velpatasvir.
  2. Deuteration: Specific hydrogen atoms in the molecule are replaced with deuterium using methods such as catalytic hydrogenation or exchange reactions.
  3. Purification: The final product is purified using techniques like high-performance liquid chromatography to ensure the removal of any unreacted materials or by-products.
Molecular Structure Analysis

Structure and Data

  • Molecular Weight: Velpatasvir has a molecular weight of approximately 394.51 g/mol, while velpatasvir-d7 has a slightly higher molecular weight due to the incorporation of deuterium.
  • 3D Structure: The three-dimensional configuration is critical for its interaction with the hepatitis C virus's non-structural protein 5A.
Chemical Reactions Analysis

Reactions and Technical Details

Velpatasvir-d7 undergoes similar chemical reactions as its parent compound, including:

  1. Metabolic Reactions: In vivo studies indicate that velpatasvir is primarily metabolized by cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4.
  2. Stability Studies: The incorporation of deuterium generally enhances metabolic stability; thus, velpatasvir-d7 may exhibit reduced clearance rates compared to non-deuterated forms.
Mechanism of Action

Process and Data

Velpatasvir acts by inhibiting the hepatitis C virus's non-structural protein 5A, which plays a vital role in viral RNA replication and assembly. This inhibition disrupts the viral life cycle:

  1. Binding: Velpatasvir binds to the NS5A protein, preventing its function.
  2. Viral Replication Inhibition: As a result, viral replication is significantly reduced, leading to decreased viral load in infected patients.

Clinical studies have demonstrated that velpatasvir-d7 retains similar efficacy in inhibiting various genotypes of hepatitis C virus as its parent compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Velpatasvir-d7 is typically presented as a white to off-white solid.
  • Solubility: It exhibits solubility in organic solvents like dimethyl sulfoxide and methanol but has limited solubility in water.
  • Stability: The deuterated compound may show enhanced stability under physiological conditions compared to its non-deuterated counterpart.

Relevant data regarding melting point, boiling point, and specific heat capacity are often determined through experimental methods such as differential scanning calorimetry.

Applications

Scientific Uses

Velpatasvir-d7 is primarily utilized in research settings to study its pharmacokinetic properties relative to traditional velpatasvir. Its applications include:

  1. Drug Development: Used in preclinical studies to assess improvements in drug design through isotopic labeling.
  2. Clinical Trials: Investigated for potential benefits in patient populations with varying hepatic conditions or resistance profiles.
  3. Mechanistic Studies: Employed in studies aimed at understanding the detailed mechanisms of hepatitis C virus replication and resistance development.

Properties

Product Name

Velpatasvir-d7

IUPAC Name

trideuteriomethyl N-[(2S)-2-deuterio-1-[(2S,5S)-2-[17-[2-[(2S,4S)-4-(methoxymethyl)-1-[(2R)-2-phenyl-2-(trideuteriomethoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-5-methylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C49H54N8O8

Molecular Weight

890.0 g/mol

InChI

InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1/i5D3,6D3,41D

InChI Key

FHCUMDQMBHQXKK-IPEVNJPTSA-N

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC

Isomeric SMILES

[2H][C@](C(C)C)(C(=O)N1[C@H](CC[C@H]1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC([2H])([2H])[2H])COC)C)NC(=O)OC([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.